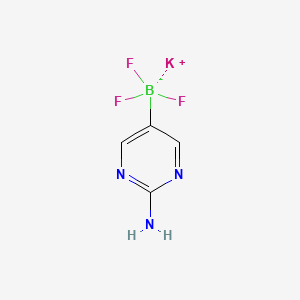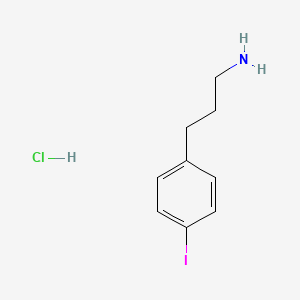
3-(4-Iodophenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodophenyl)propan-1-amine hydrochloride is an organic compound that belongs to the class of phenylpropylamines It is characterized by the presence of an iodine atom attached to the phenyl ring and an amine group at the end of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-iodobenzaldehyde.
Reduction: The 4-iodobenzaldehyde is reduced to 4-iodobenzyl alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The 4-iodobenzyl alcohol is then converted to 4-iodobenzyl bromide using phosphorus tribromide.
Amination: The 4-iodobenzyl bromide undergoes nucleophilic substitution with ammonia to form 3-(4-iodophenyl)propan-1-amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 3-(4-iodophenyl)propan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropylamines.
Scientific Research Applications
3-(4-Iodophenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propan-1-amine hydrochloride
- 3-(4-Chlorophenyl)propan-1-amine hydrochloride
- 3-(4-Fluorophenyl)propan-1-amine hydrochloride
Uniqueness
3-(4-Iodophenyl)propan-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can lead to stronger interactions with molecular targets, making this compound particularly interesting for research .
Properties
CAS No. |
1135220-00-6 |
|---|---|
Molecular Formula |
C9H13ClIN |
Molecular Weight |
297.56 g/mol |
IUPAC Name |
3-(4-iodophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12IN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6H,1-2,7,11H2;1H |
InChI Key |
IFHQHNIXKYDJTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)

![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
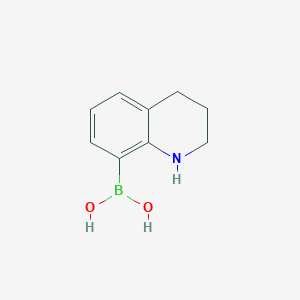

amino}acetic acid](/img/structure/B13458451.png)
![[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine](/img/structure/B13458454.png)
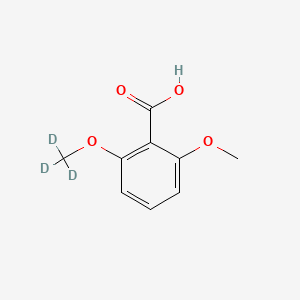
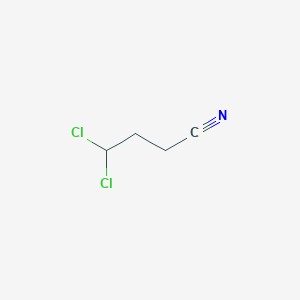
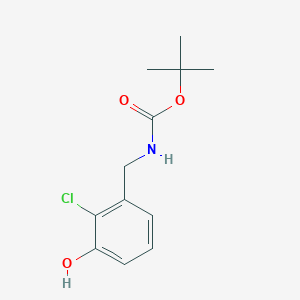
![5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13458468.png)
![1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole](/img/structure/B13458474.png)
![Methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13458478.png)
